![molecular formula C8H13NO2 B12944439 5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
5-Aminospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminospiro[3.3]heptane-2-carboxylic acid is a unique spirocyclic amino acid characterized by its rigid molecular framework. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts distinct properties that make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminospiro[3.3]heptane-2-carboxylic acid typically involves constructing the spirocyclic scaffold through ring closure reactions. One common method is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of spirocyclic amino acids generally involves scalable chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted spirocyclic compounds. These products are valuable intermediates for further chemical modifications and applications.
Applications De Recherche Scientifique
5-Aminospiro[3.3]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of novel materials with unique mechanical and chemical properties
Mécanisme D'action
The mechanism of action of 5-Aminospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The amino and carboxylic acid groups play crucial roles in forming hydrogen bonds and electrostatic interactions with target molecules, leading to biochemical changes and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Aminospiro[3.3]heptane-2-carboxylic acid
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
- 2-Aminospiro[3.3]heptane-6-carboxylic acid
Uniqueness
5-Aminospiro[3.3]heptane-2-carboxylic acid stands out due to its specific spirocyclic structure and the position of the amino group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to its analogues, it offers enhanced stability and reactivity, which are advantageous for various applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
7-aminospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6H,1-4,9H2,(H,10,11) |
Clé InChI |
VFTLHGLPBTVOLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1N)CC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



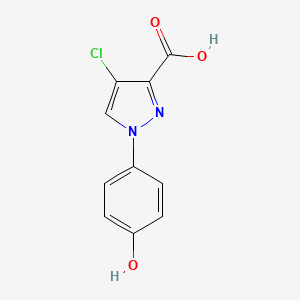
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)

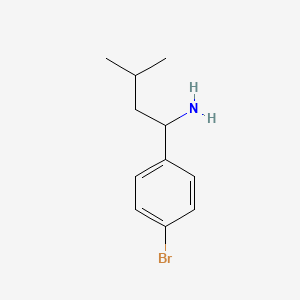


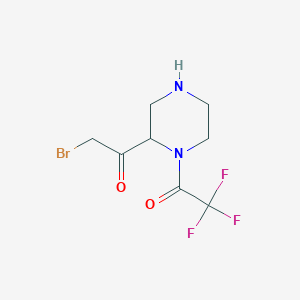
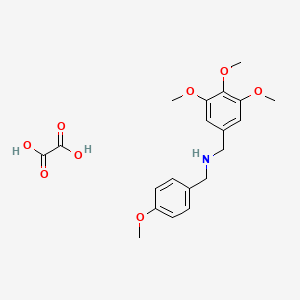

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
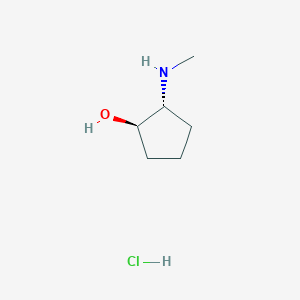
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
